2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
CAS No.:
Cat. No.: VC14981012
Molecular Formula: C22H19N3O4S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H19N3O4S/c23-30(27,28)16-9-7-15(8-10-16)11-12-24-22(26)18-14-20(21-6-3-13-29-21)25-19-5-2-1-4-17(18)19/h1-10,13-14H,11-12H2,(H,24,26)(H2,23,27,28) |
| Standard InChI Key | STHPCXCHUMTINI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Introduction
2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, featuring a furan ring and a sulfamoylphenyl group, enhances its potential for biological activity.
Key Information
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Molecular Formula: CHNOS
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CAS Number: 892256-19-8
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Classification: Quinoline derivative
Synthesis Steps
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Initial Preparation: Typically starts with the preparation of key intermediates.
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Coupling Reactions: Involves the coupling of these intermediates under controlled conditions.
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Purification: Final purification steps involve methods such as recrystallization or chromatography.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest biological activity, which could be beneficial in various disease pathways.
Potential Uses
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Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
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Anticancer Activity: Some quinolines have shown promise in cancer treatment due to their ability to interact with biological targets.
Research Findings
Experimental studies are necessary to elucidate the specific targets and pathways affected by this compound. Research into its biological assays would provide quantitative measures of its efficacy against particular targets.
Data Table: Comparison of Quinoline Derivatives
| Compound | Molecular Formula | CAS Number | Potential Applications |
|---|---|---|---|
| 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide | CHNOS | 892256-19-8 | Medicinal chemistry, antimicrobial, anticancer |
| 2-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide | Not fully specified | 1190275-43-4 | Pharmaceutical applications |
| N-[2-(furan-2-yl)ethyl]-8-[[3-[2-(furan-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide | CHNOS | 126599621 | Potential biological activity |
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